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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of novel chemical entities is paramount. This guide provides a detailed overview

of Methyl 2-(azetidin-3-yl)acetate, a heterocyclic compound with significant potential in

medicinal chemistry.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is

methyl 2-(azetidin-3-yl)acetate[1]. It is a secondary amine and an ester, featuring a four-

membered azetidine ring, a structural motif of interest in the development of therapeutic agents

due to its unique conformational properties[2][3].

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name methyl 2-(azetidin-3-yl)acetate PubChem[1]

Molecular Formula C6H11NO2 PubChem[1]

Molecular Weight 129.16 g/mol PubChem[1]

CAS Number 890849-61-3 PubChem[1]

InChI Key
UMGZZVORZXUVMQ-

UHFFFAOYSA-N
PubChem[1]

SMILES COC(=O)CC1CNC1 PubChem[1]

XLogP3 -0.3 PubChem[1]

Synthesis and Experimental Protocols
The synthesis of methyl 2-(azetidin-3-yl)acetate and its derivatives often involves multi-step

reaction sequences. A common strategy employs the Horner-Wadsworth-Emmons (HWE)

reaction to form a key intermediate, followed by subsequent modifications[2][4].

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-

carboxylate

This protocol details the synthesis of a key precursor to various functionalized azetidine

derivatives[2][4].

Materials:

Methyl 2-(dimethoxyphosphoryl)acetate

Sodium hydride (NaH), 60% dispersion in mineral oil

1-Boc-3-azetidinone

Dry Tetrahydrofuran (THF)

Water
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Ethyl acetate

Anhydrous magnesium sulfate (or similar drying agent)

Procedure:

A suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL) is prepared in a reaction vessel.

Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to the NaH

suspension.

The mixture is stirred for 30 minutes.

A solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is then added to the

reaction mixture.

The resulting mixture is stirred for 1 hour.

The reaction is quenched by the addition of water (250 mL).

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x

150 mL).

The combined organic solutions are dried over an anhydrous drying agent, filtered, and the

solvent is removed under reduced pressure to yield the product.

This precursor can then undergo further reactions, such as aza-Michael additions, to introduce

diversity at the 3-position of the azetidine ring[2][4].

Diagram of Synthetic Pathway
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Methyl 2-(dimethoxyphosphoryl)acetate
+ NaH in dry THF

tert-Butyl 3-(2-methoxy-2-
oxoethylidene)azetidine-1-carboxylate

Horner-Wadsworth-Emmons
Reaction

1-Boc-3-azetidinone
in dry THF

Methyl 2-(azetidin-3-yl)acetate
(after deprotection)

Deprotection

Click to download full resolution via product page

Caption: Synthetic workflow for a precursor of Methyl 2-(azetidin-3-yl)acetate.

Spectroscopic Data
Structural elucidation of azetidine derivatives relies heavily on spectroscopic techniques. Below

is a summary of characteristic spectral data for a related compound, tert-Butyl 3-(1,3'-

biazetidin-1'-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which shares key structural

features.

Table 2: Spectroscopic Data for a Functionalized Azetidine Derivative
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Technique
Observed
Peaks/Shifts

Interpretation Source

Infrared (IR) 1731 cm⁻¹ C=O stretch (ester) MDPI[2]

1694 cm⁻¹
C=O stretch (Boc

carbamate)
MDPI[2]

¹H-NMR (CDCl₃) δ 3.6-3.8 ppm Azetidine ring protons MDPI[2]

δ 3.61 ppm (s, 3H) OCH₃ (methyl ester) MDPI[2]

δ 2.67 ppm (s, 2H)
CH₂ adjacent to

carbonyl
MDPI[2]

δ 1.37 ppm (s, 9H)
tert-Butyl protons

(Boc)
MDPI[2]

¹³C-NMR (CDCl₃) δ 171.4 ppm
Carbonyl carbon

(ester)
MDPI[2]

δ 156.3 ppm Carbonyl carbon (Boc) MDPI[2]

δ 79.5 ppm
Quaternary carbon

(Boc)
MDPI[2]

δ 51.7 ppm
OCH₃ carbon (methyl

ester)
MDPI[2]

δ 54.9-56.6 ppm
Azetidine ring carbons

(C-2, C-4)
MDPI[2]

δ 56.7 ppm
Azetidine ring carbon

(C-3)
MDPI[2]

δ 41.3 ppm
CH₂ carbon adjacent

to carbonyl
MDPI[2]

δ 28.4 ppm Methyl carbons (Boc) MDPI[2]

Biological and Therapeutic Potential
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The azetidine ring is a valuable pharmacophore in modern drug discovery[2][3]. Azetidinone (2-

azetidinone), a related cyclic amide, is the core structure of many beta-lactam antibiotics,

including penicillins and cephalosporins[5][6]. These compounds function by inhibiting bacterial

cell wall synthesis[6].

Derivatives of azetidine have been investigated for a range of biological activities:

Antibacterial Activity: Novel synthesized azetidine compounds have demonstrated inhibitory

effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia

coli) bacteria[3].

Anticancer Activity: Certain 3-chloro-azetidin-2-one derivatives have shown antiproliferative

activity against human breast cancer cell lines, such as MCF-7 and SKBR3[7].

The incorporation of the methyl acetate group at the 3-position of the azetidine ring in Methyl
2-(azetidin-3-yl)acetate makes it a versatile building block for creating libraries of compounds

for screening against various therapeutic targets.

Diagram of Azetidinone Core in Therapeutics

Azetidinone Core
(β-Lactam)

Penicillins, Cephalosporins

Forms basis of

Antiproliferative Agents

Incorporated into

Inhibition of Bacterial
Cell Wall Synthesis

Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. ajchem-a.com [ajchem-a.com]

4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael
Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC
[pmc.ncbi.nlm.nih.gov]

5. ijsr.net [ijsr.net]

6. derpharmachemica.com [derpharmachemica.com]

7. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative
activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(azetidin-3-
yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030353#methyl-2-azetidin-3-yl-acetate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3030353?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_azetidin-3-yl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_azetidin-3-yl_acetate
https://www.mdpi.com/1420-3049/28/3/1091
https://www.ajchem-a.com/article_228222_4cb48758a55f8faa6e8b3b34800cc239.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://www.ijsr.net/archive/v12i10/SR231003111640.pdf
https://www.derpharmachemica.com/pharma-chemica/azetidinone-different-methods-of-synthesis-and-its-biological-profile.pdf
https://pubmed.ncbi.nlm.nih.gov/24119558/
https://pubmed.ncbi.nlm.nih.gov/24119558/
https://www.benchchem.com/product/b3030353#methyl-2-azetidin-3-yl-acetate-iupac-name
https://www.benchchem.com/product/b3030353#methyl-2-azetidin-3-yl-acetate-iupac-name
https://www.benchchem.com/product/b3030353#methyl-2-azetidin-3-yl-acetate-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3030353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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